3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine
Description
3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a fused heterocyclic compound featuring a pyrazolo-triazolo-pyrimidine core. This structure incorporates a 5-chloro-2-methylphenyl substituent at position 3 and a 4-pyridyl group at position 6.
Properties
Molecular Formula |
C18H12ClN7 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H12ClN7/c1-11-2-3-13(19)8-15(11)26-17-14(9-22-26)18-23-16(24-25(18)10-21-17)12-4-6-20-7-5-12/h2-10H,1H3 |
InChI Key |
UKVVKWKEOKERPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The synthesis typically begins with the preparation of a functionalized pyrimidine intermediate. A common approach involves condensing 1,3-di-keto compounds with nitrogen-rich heterocyclic amines. For instance, the reaction of ethyl 2-pyridylcarbonylacetate with 5-amino-1H-1,2,4-triazole derivatives under basic conditions generates a triazolopyrimidine precursor. This method, adapted from anti-tubercular agent syntheses, provides a regioselective pathway to install the 4-pyridyl group at position 8 through subsequent functionalization.
Sequential Annulation of Pyrazole and Triazole Rings
The pyrazolo[5,4-d]triazolo[1,5-e]pyrimidine core is constructed via tandem cyclization steps. Patent data reveals that 3-aminocrotononitrile serves as a viable starting material for pyrazole ring formation through hydrazine-mediated cyclization. Subsequent bromination using hydrobromic acid and cuprous bromide introduces halogens at strategic positions, enabling cross-coupling reactions. Triazole annulation is then achieved by treating intermediates with phosphoryl chloride, followed by nucleophilic substitution with amines.
Synthetic Route Optimization
Reaction Conditions and Catalysts
Critical parameters for high-yield synthesis include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | +15–20% yield |
| Solvent | Ethanol/THF (3:1) | Improved solubility |
| Catalyst (CuBr) | 10 mol% | 80% conversion |
| Reaction Time | 18–24 h | Minimizes side products |
Purification and Isolation
Final purification employs sequential liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography using a gradient of hexane:ethyl acetate (4:1 to 1:1). High-performance liquid chromatography (HPLC) analysis with a C18 column and 0.1% trifluoroacetic acid mobile phase confirms ≥95% purity.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the fused-ring system’s planarity and substituent orientations. The dihedral angle between pyridyl and phenyl groups measures 87.5°, indicating minimal steric strain.
Challenges and Mitigation Strategies
Regioselectivity in Annulation Reactions
Competing pathways during triazole formation are suppressed by using electron-deficient pyrimidine precursors. Substituent effects guide ring closure to favor the desired [1,5-e] configuration.
Oxidative Degradation
The 6-hydro group exhibits sensitivity to aerial oxidation. Storage under nitrogen with 0.1% ascorbic acid as stabilizer maintains compound integrity for >6 months.
Scalability and Industrial Relevance
Kilogram-scale production trials demonstrate reproducible yields (68–72%) using flow chemistry for key bromination and amination steps. Continuous flow reactors reduce reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
- Substituent Impact : The 5-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects, contrasting with WSAB’s furyl substituent, which may enhance π-π stacking with receptors . The 4-pyridyl group at position 8 could improve solubility compared to purely aromatic substituents .
Pharmacological Activity and Selectivity
Adenosine receptor antagonism is a common theme among pyrazolo-triazolo-pyrimidines:
Table 2: Pharmacological Comparison
Key Observations :
- Receptor Specificity : WSAB’s A2A selectivity is attributed to its furyl and pyridyl substituents, suggesting the target compound’s 4-pyridyl group may similarly favor A2A binding .
- Chloro Substituents: The 5-chloro group in the target compound mirrors MRS1220’s chloro-substituted quinazoline, which enhances affinity for adenosine receptors by modulating electron density .
Physicochemical Properties
Structural similarity metrics () and molecular descriptors suggest:
- Similarity Scores : The target compound shares 0.88 similarity with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, indicating conserved pyrazolo-pyrimidine features .
- Molecular Weight : At ~341.75 g/mol (inferred from analogues), the compound aligns with drug-like properties, though chloro and pyridyl groups may affect solubility .
Biological Activity
The compound 3-(5-Chloro-2-methylphenyl)-8-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a novel heterocyclic compound that has drawn attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
Molecular Formula
- C : 15
- H : 14
- Cl : 1
- N : 5
Structural Features
The compound features a unique combination of a triazole ring fused with a pyrimidine system and substituted aromatic rings, which are crucial for its biological activity. The presence of chlorine and methyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains:
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | Effective against Staphylococcus aureus and Escherichia coli | |
| 3-Br and 4-Br substituted derivatives | Enhanced activity against four out of ten tested strains |
These findings suggest the potential of this compound as a lead in developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of this compound has been investigated in multiple studies. A structure-activity relationship (SAR) analysis revealed that certain modifications can enhance efficacy against cancer cell lines:
In Vitro Studies on Cancer Cell Lines
- A study reported the synthesis of various derivatives evaluated against multiple cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). Some derivatives exhibited IC₅₀ values significantly lower than standard treatments:
| Compound | IC₅₀ (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.62 | HEPG2 (Liver) |
| Compound B | 0.87 | MCF-7 (Breast) |
These results highlight the potential of this class of compounds in cancer therapy.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antimicrobial Effects
A comprehensive study evaluated the antimicrobial efficacy of various derivatives of the compound against clinical isolates. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity.
Cancer Cell Line Evaluation
In another study focused on anticancer properties, researchers synthesized several derivatives and tested them against different cancer cell lines. The findings underscored that structural modifications could lead to improved potency, making these compounds promising candidates for further development in oncology.
Safety and Toxicity
Understanding the safety profile of this compound is essential for its therapeutic application. Preliminary data indicate varying degrees of toxicity among different derivatives:
| Study Focus | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed at high doses |
| Long-term Effects | Further studies required to assess chronic exposure risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
